molecular formula C23H21N5 B3457851 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B3457851
M. Wt: 367.4 g/mol
InChI Key: LAKIFFMNDJWISN-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a unique structure with two benzimidazole rings, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine typically involves multiple steps:

    Formation of Benzimidazole Rings: The initial step involves the formation of benzimidazole rings.

    Alkylation: The next step involves the alkylation of the benzimidazole rings.

    Coupling Reaction: The final step is the coupling of the two benzimidazole units.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Benzimidazole: Large-scale synthesis of benzimidazole derivatives using automated reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a valuable tool in the development of new antibiotics and antiviral drugs .

Medicine

In medicine, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable aromatic structure. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    1-Benzyl-2-methylbenzimidazole: A compound with a benzyl group at the 1-position and a methyl group at the 2-position.

Uniqueness

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine is unique due to its dual benzimidazole rings and specific substitution pattern. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c1-27-20-13-7-5-11-18(20)26-23(27)24-15-22-25-19-12-6-8-14-21(19)28(22)16-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKIFFMNDJWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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